Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate
Overview
Description
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is an organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have significant importance in synthetic organic chemistry due to their broad substrate scope and functionalization potential. This compound is known for its applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .
Mechanism of Action
Target of Action
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is a specialty product used in proteomics research applications It’s known that benzoxazole derivatives can interact with various biological targets, leading to diverse effects .
Mode of Action
It’s known that 2-methylbenzoxazole, a related compound, can condense with aromatic aldehydes having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Benzoxazole derivatives have been implicated in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s crystalline powder form suggests that it might be administered orally or intravenously, and its small molecular weight (191.19 g/mol ) could potentially facilitate absorption and distribution.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens , suggesting that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a melting point of 65°C to 69°C . Additionally, safety data suggests that the compound may cause skin and eye irritation, and respiratory irritation , indicating that its handling and storage conditions can impact its efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Another method involves the reaction between 2-aminophenol and aldehydes using eosin Y as a photocatalyst in methyl cyanide or DMSO solvent with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant under blue LED light .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and metal catalysts is common to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Mercapto-1,3-benzoxazole-5-carboxylate
- Methyl 2-Methylbenzoxazole-5-carboxylate
- 5-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester
Uniqueness
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has shown superior antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit antimicrobial , anti-inflammatory , and anticancer properties. This compound is particularly noteworthy due to its structural characteristics that influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, demonstrate significant antimicrobial activity against various pathogens. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the antimicrobial efficacy of this compound against selected pathogens, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated using various in vivo models. A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduces inflammation compared to control groups.
Table 2: Anti-inflammatory Activity in Carrageenan-Induced Edema Model
Compound | Paw Volume (mL) at 4 hrs | Percentage Inhibition (%) |
---|---|---|
Control (Carrageenan) | 3.15 | - |
This compound | 1.36 | 56.7 |
Diclofenac Sodium (Standard) | 0.62 | 80.4 |
The data indicates that this compound exhibits a notable reduction in paw volume, suggesting promising anti-inflammatory activity .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.63 |
A549 (Lung) | 20.45 |
HepG2 (Liver) | 25.30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has significant cytotoxic effects on breast and lung cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammation and tumor progression.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
- Antimicrobial Mechanism : Its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug development:
- Antimicrobial Screening : A study tested a series of benzoxazole derivatives for antimicrobial properties and found that those with a methyl group at the position adjacent to the carboxylate exhibited enhanced activity against certain pathogens .
- Anti-inflammatory Testing : In vivo studies demonstrated significant reductions in inflammation markers when treated with this compound compared to untreated controls .
Properties
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLDNRAXHGPDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478780 | |
Record name | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136663-21-3 | |
Record name | Methyl 2-methyl-1,3-benzoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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